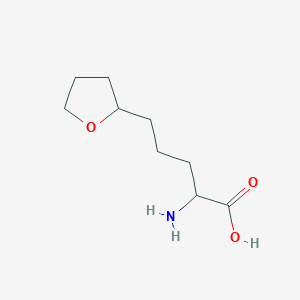

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid

説明

特性

分子式 |

C9H17NO3 |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

2-amino-5-(oxolan-2-yl)pentanoic acid |

InChI |

InChI=1S/C9H17NO3/c10-8(9(11)12)5-1-3-7-4-2-6-13-7/h7-8H,1-6,10H2,(H,11,12) |

InChIキー |

FOLJKKVQZCXMIZ-UHFFFAOYSA-N |

正規SMILES |

C1CC(OC1)CCCC(C(=O)O)N |

製品の起源 |

United States |

準備方法

Cyanohydrin Formation and Hydrolysis

This method begins with carbonyl substrates to construct the amino acid backbone. For example, 5-hydroxy-2-pentanone can react with a cyanating agent (e.g., potassium cyanide) to form a cyanohydrin intermediate. Subsequent hydrolysis under acidic or basic conditions yields 2-amino-5-hydroxypentanoic acid derivatives. Key steps include:

- Cyclization : The hydroxyl group at position 5 reacts with a proximal electrophilic center (e.g., a chlorinated intermediate) to form the tetrahydrofuran ring. Chlorination using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) facilitates intramolecular ether formation.

- Optical resolution : Chiral resolving agents (e.g., D-tartaric acid or L-camphorsulfonic acid) separate enantiomers via diastereomeric salt formation.

- React 5-hydroxy-2-pentanone with KCN in methanol/water (1:1) at 0–5°C for 4 hours.

- Hydrolyze the cyanohydrin with 6 M HCl at reflux for 12 hours.

- Treat the resulting amino alcohol with SOCl₂ in dichloromethane to generate a chloro intermediate.

- Cyclize via intramolecular nucleophilic substitution in NaOH/ethanol to form the tetrahydrofuran ring.

Amino Group Protection and Tetrahydrofuran Introduction

Protecting the amino group is essential to avoid side reactions during tetrahydrofuran ring formation. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal.

- Boc protection : React 2-aminopentanoic acid with di-tert-butyl dicarbonate in a sodium carbonate solution.

- Tetrahydrofuran synthesis :

- Method A : React a Boc-protected amino alcohol with 2,3-dihydrofuran in acetic acid to form the tetrahydrofuran ring via electrophilic addition.

- Method B : Use a Mitsunobu reaction (diisopropyl azodicarboxylate, triphenylphosphine) to couple a hydroxyl-containing precursor with a tetrahydrofuran derivative.

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

Comparative Analysis of Methods

Critical Reaction Parameters

- Solvent selection : Polar aprotic solvents (tetrahydrofuran, acetonitrile) enhance nucleophilicity in cyclization steps.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyanohydrin formation.

- Catalysts : KI or Fe powder improves substitution reactions in halogenated intermediates.

Industrial-Scale Considerations

- Cost-effective reagents : Sodium methoxide or ethanolamine can replace expensive bases like NaHMDS.

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems.

化学反応の分析

Types of Reactions

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

科学的研究の応用

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Aminoimidazole Derivatives (A1P, A4P, APP)

Structures :

- A1P: 2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid

- A4P: 2-Amino-5-(2-aminoimidazol-4-yl)-pentanoic acid

- APP: (S)-2-Amino-5-(imidazol-2-ylamino)pentanoic acid

Key Differences :

- Substituent Position: A1P and A4P differ in the aminoimidazole substitution (1- vs. 4-position), affecting hydrogen bonding and steric interactions with enzyme active sites. APP features an imidazol-2-ylamino group, introducing a secondary amine linkage.

- Biological Activity: These compounds inhibit human arginase I, a manganese-dependent enzyme.

Comparison to THF Analogue: The THF group in 2-amino-5-(tetrahydrofuran-2-yl)pentanoic acid lacks the basic aminoimidazole moiety, likely reducing metal-coordination capacity but enhancing hydrophobicity compared to A1P/A4P.

Methylthio/Sulfonyl Derivatives

Structures :

- 1: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid

- 2: (2S)-2-Amino-5-(2-(methylsulfinyl)acetimidamido)pentanoic acid

- 3: (S)-2-Amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid

Key Differences :

- Sulfur Oxidation State : The methylthio (thioether), sulfinyl, and sulfonyl groups modulate electronic properties and steric bulk. Sulfonyl derivatives (e.g., compound 3) are more polar and electrophilic, enhancing reactivity with nucleophilic enzyme residues.

- Enzyme Inhibition: These compounds target neuronal nitric oxide synthase (nNOS). Oxidation of the sulfur atom (thio → sulfonyl) increases inhibitory potency, as sulfonyl groups stabilize transition-state analogues.

Natural Product Derivatives

Structures :

- Green Tea Derivative: 2-Amino-5-(N-ethylcarboxamido)-pentanoic acid (isolated from Camellia sinensis)

- Marine Peptide Derivative: 2-Amino-5-(4'-methoxyphenyl)pentanoic acid (Amppa, from Oscillatoria cyanobacteria)

Key Differences :

- Amppa’s methoxyphenyl group enables π-π stacking with aromatic residues in enzymes.

Aromatic and Charged Analogues

Structures :

- L-2-Amino-5-phenyl-pentanoic acid: Aromatic phenyl substituent ().

- Citrulline: 2-Amino-5-(carbamoylamino)pentanoic acid (urea derivative, ).

- L-arginine acetate: (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid acetate (guanidino group, ).

Key Differences :

- Functional Groups: Phenyl group (hydrophobic, enhances lipid solubility). Carbamoyl (hydrogen-bond donor/acceptor). Guanidino (highly basic, participates in nitric oxide synthesis).

- Applications :

Comparison to THF Analogue: The THF group is less basic than guanidino and less hydrophobic than phenyl, positioning it as a moderate candidate for tailored drug design.

生物活性

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

The molecular formula of 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid is C_{10}H_{19}N_{1}O_{3}, with a molecular weight of approximately 201.26 g/mol. The compound features an amino group, a pentanoic acid backbone, and a tetrahydrofuran moiety, which may contribute to its unique biological properties.

Research indicates that 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid may exert its effects through several mechanisms:

- Inhibition of Carnitine Transport : Similar to other compounds in its class, it may inhibit the carnitine/organic cation transporter (OCTN2), which is crucial for carnitine transport into cells. This inhibition can lead to reduced fatty acid oxidation and altered energy metabolism, potentially benefiting conditions characterized by mitochondrial dysfunction .

- Modulation of Protein Aggregates : In studies involving Huntington's disease models, compounds that share structural similarities with 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid have demonstrated the ability to reduce mutant huntingtin (mHtt) aggregates in striatal cells. This suggests a potential neuroprotective effect that warrants further investigation .

- Impact on Glycolysis : The compound may enhance glycolytic pathways, as evidenced by increased extracellular acidification rates in treated cells. This shift towards glycolysis over fatty acid oxidation could provide alternative energy sources under pathological conditions .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid:

- Cell Viability Assays : Compounds structurally related to 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid have shown varying degrees of cytotoxicity across different cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : In cellular models of neurodegenerative diseases, reductions in mHtt aggregates were observed with treatment, indicating a protective role against neurodegeneration .

In Vivo Studies

In vivo studies utilizing Drosophila melanogaster models have provided insights into the compound's effects on motility and lifespan:

- Motility Defects Amelioration : Treatment with related compounds improved motility defects in fruit flies expressing mHtt, suggesting translational potential for therapeutic applications in Huntington's disease .

- Lifespan Extension : Similar treatments resulted in increased lifespan in these models, highlighting the compound's potential as a neuroprotective agent .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-(tetrahydrofuran-2-yl)pentanoic acid?

The synthesis of this compound involves multi-step strategies due to its hybrid amino acid-tetrahydrofuran structure. Key steps include:

- Backbone construction : Start with L-ornithine or citrulline derivatives (urea cycle intermediates) to retain the amino-pentanoic acid backbone .

- Tetrahydrofuran ring incorporation : Use regioselective cyclization or nucleophilic substitution (e.g., Mitsunobu reaction) to introduce the tetrahydrofuran moiety .

- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the α-amino group during synthesis .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Boc-protected ornithine cyclization | 62 | 95 | |

| Mitsunobu coupling | 48 | 88 |

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are required due to stereochemical complexity:

- NMR spectroscopy : - and -NMR confirm regiochemistry of the tetrahydrofuran ring (e.g., coupling constants for vicinal protons) .

- Mass spectrometry : High-resolution LC-ESI-QTOF distinguishes isotopic patterns and validates molecular weight (e.g., [M+H] at m/z 246.12) .

- X-ray crystallography : Resolves absolute stereochemistry (if crystalline) .

Q. What are the primary biological targets of this compound?

The tetrahydrofuran moiety mimics cyclic ethers in bioactive molecules, suggesting interactions with:

- Nitric oxide synthase (NOS) : Structural analogs like 2-amino-5-(methylsulfanyl)pentanoic acid derivatives inhibit NOS isoforms (IC ~7–150 µM) .

- Arginase I : The amino-pentanoic acid backbone may compete with L-arginine (Ki ~0.14 µM for related compounds) .

Advanced Research Questions

Q. How do stereochemical variations in the tetrahydrofuran ring affect enzymatic inhibition?

The stereochemistry of the tetrahydrofuran substituent critically impacts binding:

Q. Table 2: Stereochemical Impact on NOS Inhibition

| Configuration | IC (µM) | Selectivity (iNOS vs. eNOS) |

|---|---|---|

| (S) | 7.4 ± 0.6 | 3:1 |

| (R) | 74 ± 12 | 1:1 |

Q. How to resolve contradictions in spectral data for derivatives?

Discrepancies in NMR or mass spectra often arise from:

Q. What experimental designs optimize in vivo pharmacokinetics?

- Pro-drug strategies : Esterify the carboxylic acid (e.g., pentafluorophenyl esters) to enhance blood-brain barrier penetration .

- Metabolic stability assays : Use liver microsomes to assess oxidation of the tetrahydrofuran ring (CYP450-mediated) .

Key Finding : Methylsulfanyl analogs exhibit longer half-lives (t = 4.2 hrs) compared to unsubstituted derivatives (t = 1.8 hrs) .

Q. How to analyze structure-activity relationships (SAR) for analogs?

Q. Table 3: SAR of Key Derivatives

| Derivative | NOS IC (µM) | Arginase Ki (µM) |

|---|---|---|

| Tetrahydrofuran | 7.4 | 0.22 |

| Pyrrolidine | 12.1 | 0.45 |

| Guanidino-substituted | 3.9 | 0.08 |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。